N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)” was developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Another study reported the synthesis of well-controlled acrylonitrile-2-methoxyethyl acrylate (A/M) copolymers under ATRP conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular dynamics simulations. For example, the structure and physical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N1- (2-methoxyethyl)benzene-1,4-diamine dihydrochloride” has a molecular weight of 239.14 and is a powder at room temperature .Scientific Research Applications
Corrosion Inhibition
The study by Singh and Quraishi (2016) explores the corrosion inhibiting properties of novel synthesized compounds, including N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine derivatives, for mild steel in 1 M HCl. These compounds are shown to be effective corrosion inhibitors, with inhibition efficiencies up to 96.19%. The mechanism involves adsorption of the inhibitor molecule on the metal surface, following Langmuir adsorption isotherm, and is validated by SEM/AFM studies of the metal surfaces (Singh & Quraishi, 2016).
Anti-inflammatory Properties
Shin et al. (2005) discovered a compound, related to N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine, which inhibits nitric oxide production in macrophages, indicating potential for treating NO-associated inflammatory diseases. The compound was found to attenuate lipopolysaccharide (LPS)-induced synthesis of inducible nitric oxide synthase (iNOS) and inhibit LPS-induced nuclear factor-kappaB activation (Shin et al., 2005).
Material Synthesis and Applications
Iqbal et al. (2015) synthesized a series of polyimides containing azomethine functionality in the backbone using substituted aromatic diamines, demonstrating their potential as processable high-performance engineering plastics. These materials showed amorphous nature, solubility in common solvents, and high thermal stability, making them suitable for engineering applications (Iqbal et al., 2015).
Chemical Synthesis and Characterization
Kargar et al. (2019) detailed the synthesis of a novel ligand and its Ni(II) and Pd(II) complexes, demonstrating the utility of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine derivatives in the formation of complexes with potential applications in catalysis and material science. Characterization by various spectroscopic methods and DFT calculations provided insights into their structure and electronic properties (Kargar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLUGWQIWAZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine |
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